molecular formula C6H8BrN3O2 B6198607 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid CAS No. 2694728-68-0

5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B6198607
CAS No.: 2694728-68-0
M. Wt: 234.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid (5-BTPTCA) is an organic compound commonly used in scientific research. It is a member of the triazole family of compounds, which are characterized by their three nitrogen atoms in a ring structure. 5-BTPTCA has been used for a variety of applications, including as an inhibitor of enzymes, in the synthesis of heterocyclic compounds, and as a reagent for the detection of certain proteins.

Scientific Research Applications

5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as cathepsin K and matrix metalloproteinase-9, which are involved in the breakdown of extracellular matrix proteins. In addition, this compound has been used as a reagent for the detection of certain proteins, such as the human immunodeficiency virus (HIV) integrase and the human epidermal growth factor receptor 2 (HER2). It has also been used in the synthesis of heterocyclic compounds, such as 5-bromo-2-methyl-1,2,3-triazole-4-carboxylic acid and 5-bromo-2-phenyl-1,2,3-triazole-4-carboxylic acid.

Mechanism of Action

The mechanism of action of 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is not well-understood. However, it is believed that it acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing its activity. It is also believed to act as a reagent for the detection of proteins by binding to specific regions of the target protein and causing a conformational change that can be detected.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood. However, it has been shown to have an inhibitory effect on enzymes, such as cathepsin K and matrix metalloproteinase-9. In addition, it has been used as a reagent for the detection of certain proteins, such as HIV integrase and HER2.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid in lab experiments include its low cost, ease of synthesis, and wide range of applications. In addition, it is relatively stable and can be stored for long periods of time. The main limitation of using this compound is that it is not well-understood, and its mechanism of action is not fully understood.

Future Directions

The potential future directions for 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid include further research into its mechanism of action and biochemical and physiological effects. In addition, further research into its applications in the synthesis of heterocyclic compounds and as a reagent for the detection of proteins would be beneficial. Finally, further research into its potential use as an inhibitor of enzymes, such as cathepsin K and matrix metalloproteinase-9, would be beneficial.

Synthesis Methods

5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of bromoacetic acid and 1,2,3-triazole. The reaction is typically carried out in an aqueous medium, such as ethanol or methanol, and the product is isolated by filtration. The reaction mechanism involves the formation of a bromonium ion, followed by an intramolecular cyclization to form the triazole ring. The product can then be purified by column chromatography or recrystallization.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves the reaction of 5-bromo-1H-1,2,3-triazole with isopropylamine followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "5-bromo-1H-1,2,3-triazole", "isopropylamine", "carbon dioxide", "diethyl ether", "dichloromethane", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "magnesium sulfate" ], "Reaction": [ "5-bromo-1H-1,2,3-triazole is dissolved in diethyl ether and reacted with isopropylamine in the presence of sodium hydroxide to form the intermediate 5-bromo-2-(propan-2-yl)-1H-1,2,3-triazole.", "The intermediate is then treated with carbon dioxide in dichloromethane to introduce the carboxylic acid group, forming 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid.", "The product is isolated by filtration and washed with water and sodium chloride solution, followed by drying with magnesium sulfate." ] }

2694728-68-0

Molecular Formula

C6H8BrN3O2

Molecular Weight

234.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.